3,4,4,5-Tetramethylheptane

Description

BenchChem offers high-quality 3,4,4,5-Tetramethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,4,5-Tetramethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-62-0 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,4,4,5-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3 |

InChI Key |

CXIAIMLBUJNNJR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)C(C)CC |

Origin of Product |

United States |

3,4,4,5-Tetramethylheptane chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,4,4,5-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,4,5-tetramethylheptane (CAS No. 61868-62-0). As a highly branched aliphatic hydrocarbon, this compound serves as an important model for studying the behavior of complex alkanes found in fuel mixtures and advanced lubricants. This document consolidates available experimental data with theoretical predictions to offer researchers, scientists, and drug development professionals a detailed resource. It covers molecular structure, physicochemical properties, predicted spectroscopic behavior, plausible synthetic pathways, and essential safety protocols. The guide emphasizes the rationale behind analytical and synthetic methodologies, grounding its claims in established chemical principles.

Introduction to Branched Alkanes

Alkanes are the simplest class of organic compounds, consisting entirely of carbon and hydrogen atoms linked by single bonds. While linear alkanes provide a fundamental baseline, the introduction of alkyl branches dramatically alters their physicochemical properties. Branching disrupts the regular packing of molecules, which typically lowers the melting point and alters the viscosity and boiling point compared to their linear isomers. In fields such as petrochemistry, the degree of branching, quantified by the octane rating, is a critical determinant of fuel performance, with highly branched alkanes exhibiting superior anti-knock characteristics.

3,4,4,5-Tetramethylheptane, with its C11 backbone and four methyl substituents creating a sterically hindered core, represents a molecule of significant structural complexity. Although not a widely commercialized chemical, its study provides valuable insights into the steric and electronic effects that govern the behavior of non-polar molecules in various applications, from specialty solvents to reference standards in analytical chemistry.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The structural and identifying information for 3,4,4,5-tetramethylheptane is well-established.

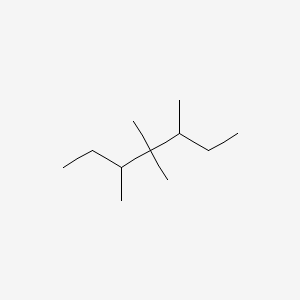

The name itself dictates the structure: a seven-carbon main chain ("heptane") with four methyl groups located at the 3, 4, and 5 positions. The presence of two methyl groups on the C4 carbon creates a quaternary carbon center, a key structural feature.

Caption: 2D skeletal structure of 3,4,4,5-tetramethylheptane.

Table 1: Core Identifiers for 3,4,4,5-Tetramethylheptane

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3,4,4,5-tetramethylheptane | PubChem[1] |

| CAS Number | 61868-62-0 | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Canonical SMILES | CCC(C)C(C)(C)C(C)CC | PubChem[1] |

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

Experimental data for 3,4,4,5-tetramethylheptane is limited. The available data is supplemented with predicted values and data from close isomers to provide a functional profile.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 186.6 °C | Experimental | ChemSpider[2] |

| Density | ~0.76 g/mL | Estimated value based on isomer data. | Based on 2,4,4,5-tetramethylheptane |

| Refractive Index | ~1.426 | Estimated value based on isomer data. | Based on 2,4,4,5-tetramethylheptane |

| XLogP3 | 5.2 | Computed | PubChem[1] |

| Vapor Pressure | Low | Inferred from high boiling point. | N/A |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ether). | General property of alkanes. | N/A |

The high degree of branching prevents efficient crystal lattice packing, suggesting a low melting point and a wide liquid range. The XLogP3 value of 5.2 indicates high lipophilicity, consistent with its non-polar hydrocarbon structure.

Proposed Synthesis and Reactivity

Plausible Synthetic Pathway

While no specific synthesis for 3,4,4,5-tetramethylheptane is prominently published, a robust and logical approach for creating such a sterically hindered structure is via a Grignard reaction.[2] This classic organometallic reaction is ideal for forming new carbon-carbon bonds, including those at tertiary and quaternary centers.

The retrosynthetic analysis points to disconnecting one of the bonds to the central quaternary carbon (C4). A logical precursor would be 3,4,5-trimethylheptan-4-one, which could react with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol, followed by reduction to the final alkane.

Experimental Protocol: Proposed Grignard Synthesis

-

Synthesis of Precursor Ketone: The precursor, 3,4,5-trimethylheptan-4-one, would first need to be synthesized, potentially from 3-methyl-2-pentanone and an appropriate organometallic reagent.

-

Grignard Reaction:

-

In a flame-dried, three-neck flask under an inert argon atmosphere, add the precursor ketone dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether dropwise with vigorous stirring. The stoichiometry should be a slight excess of the Grignard reagent.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a new C-C bond and a magnesium alkoxide intermediate. The inert atmosphere and anhydrous conditions are critical to prevent the highly reactive Grignard reagent from being quenched by water or oxygen.

-

-

Workup and Deoxygenation:

-

After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

The tertiary alcohol can be reduced to the alkane via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

-

-

Purification:

-

The final product, 3,4,4,5-tetramethylheptane, must be purified from any unreacted starting materials or byproducts. Fractional distillation is the most effective method for separating alkanes with different boiling points.

-

Caption: Proposed workflow for the synthesis of 3,4,4,5-tetramethylheptane.

Chemical Reactivity

Like other alkanes, 3,4,4,5-tetramethylheptane is generally unreactive under ambient conditions. Its C-C and C-H bonds are strong and non-polar. Reactivity is typically induced under harsh conditions:

-

Combustion: In the presence of excess oxygen and an ignition source, it will undergo complete combustion to produce carbon dioxide and water, releasing significant energy. This is the basis of its relevance to fuels.

-

Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction. The substitution will preferentially occur at the tertiary C-H bonds (C3 and C5) as the resulting tertiary radicals are more stable than primary or secondary radicals. The quaternary carbon (C4) cannot be halogenated as it has no hydrogen atoms.

Predicted Spectroscopic Profile

No public experimental spectra are available for this compound. However, its structure allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy: The molecule is chiral at C3 and C5, but assuming a racemic mixture, the proton environments can be predicted. Due to the complex stereochemistry, some methyl and methylene groups that appear equivalent may be diastereotopic, leading to more complex spectra than anticipated. A simplified analysis suggests at least 8 distinct proton signals.

¹³C NMR Spectroscopy: Analysis of the structure's symmetry suggests there are 9 chemically non-equivalent carbon atoms.

-

Quaternary Carbon (1): One signal for C4.

-

Methine Carbons (2): Two signals for C3 and C5.

-

Methylene Carbons (2): Two signals for C2 and C6.

-

Methyl Carbons (4): Four distinct signals for the methyl groups at C1, C7, and the two diastereotopic methyls on C4, and the methyls on C3 and C5.

Mass Spectrometry (Electron Ionization): The molecular ion peak (M⁺) at m/z = 156 would be expected, though it may be weak due to the high degree of branching, which promotes fragmentation. Key fragmentation patterns for branched alkanes involve the cleavage at the most substituted carbon atoms, as this leads to the formation of stable secondary and tertiary carbocations.

-

Expected Fragments: Loss of a methyl group (M-15) leading to a peak at m/z = 141. Loss of an ethyl group (M-29) leading to a peak at m/z = 127. Cleavage at the C4-C5 bond would yield stable carbocations, resulting in significant peaks in the m/z = 57 to 99 range.

Caption: Logical workflow for the analytical characterization of the title compound.

Safety and Handling

No specific Safety Data Sheet (SDS) for 3,4,4,5-tetramethylheptane is available. However, based on the data for heptane and its isomers, the following hazards and precautions are expected[3].

-

Physical Hazards: The compound is expected to be a flammable liquid and vapor (GHS Category 2 or 3). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.

-

Health Hazards:

-

Aspiration Hazard: May be fatal if swallowed and enters airways.

-

Skin Irritation: Causes skin irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator is required.

-

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

-

Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools.

-

Conclusion

3,4,4,5-Tetramethylheptane is a structurally complex branched alkane whose properties are dictated by its significant steric bulk. While experimental data remains sparse, a robust profile can be constructed through established chemical principles and comparison with related isomers. Its high boiling point, lipophilicity, and predicted spectroscopic features are consistent with its molecular structure. Plausible synthesis can be achieved through established organometallic routes like the Grignard reaction. As with all volatile hydrocarbons, it must be handled with stringent safety precautions due to its flammability and aspiration toxicity. This guide provides a foundational understanding for researchers utilizing this compound or studying similarly complex alkanes.

References

-

PubChem. 3,4,4,5-Tetramethylheptane. National Center for Biotechnology Information. [Link]

-

Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531. [Link]

-

Goh, S. L. (2014). Synthesis of H-branch alkanes. PEARL - Plymouth Electronic Archive and Research Library, University of Plymouth. [Link]

Sources

3,4,4,5-Tetramethylheptane physical properties

An In-depth Technical Guide to the Physical Properties of 3,4,4,5-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,4,4,5-tetramethylheptane (C₁₁H₂₄), a highly branched alkane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data points including molecular structure, physicochemical properties, and safety protocols. Furthermore, it details robust experimental methodologies for the determination of critical physical parameters, grounding theoretical knowledge in practical application. The content is structured to deliver not just data, but also expert insight into the causal relationships between molecular architecture and physical behavior, ensuring a thorough and actionable understanding of this compound.

Molecular Identity and Structure

3,4,4,5-Tetramethylheptane is a saturated acyclic hydrocarbon.[1] Its structure consists of a seven-carbon heptane backbone heavily substituted with four methyl groups.[2][3] This high degree of branching significantly influences its physical properties when compared to its linear isomer, n-undecane, or less branched isomers. The systematic placement of methyl groups at the 3, 4, and 5 positions creates a sterically hindered yet compact molecule.

Key identifiers for 3,4,4,5-tetramethylheptane are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3,4,4,5-tetramethylheptane | [4] |

| Molecular Formula | C₁₁H₂₄ | [4][5] |

| CAS Number | 61868-62-0 | [4] |

| Molecular Weight | 156.31 g/mol | [4] |

| Canonical SMILES | CCC(C)C(C)(C)C(C)CC | [4] |

| InChI | InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3 | [4] |

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N | [4] |

The structural arrangement, dictated by IUPAC nomenclature standards, is visualized below.[6] The central quaternary carbon at position 4 is a key feature, contributing to the molecule's compact nature.

Caption: 2D structural representation of 3,4,4,5-tetramethylheptane.

Core Physicochemical Properties

The physical properties of alkanes are dictated by intermolecular van der Waals forces.[7] For branched alkanes like 3,4,4,5-tetramethylheptane, the molecular shape limits the surface area available for these interactions compared to straight-chain alkanes, which affects properties like the boiling point.[8]

| Property | Value | Source |

| Molecular Weight | 156.308 g/mol | [5][9] |

| Boiling Point | 186.6 °C | [5] |

| Melting Point | -57.06 °C (estimate) | [9] |

| Topological Polar Surface Area | 0 Ų | [4] |

The boiling point of 186.6 °C is a critical experimental value.[5] This is lower than that of its straight-chain isomer, n-undecane (196 °C), which is consistent with the theory that increased branching reduces the effectiveness of London dispersion forces by preventing close packing of the molecules.[8]

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental. The following protocols describe validated methods for measuring the boiling point and density of liquid hydrocarbons.

Boiling Point Determination via the Thiele Tube Method

This micro-scale method is advantageous as it requires a minimal amount of sample (less than 0.5 mL). The principle relies on matching the vapor pressure of the liquid with the atmospheric pressure.[8][10]

Methodology:

-

Sample Preparation: Fill a small glass vial (Durham tube) approximately half-full with 3,4,4,5-tetramethylheptane.

-

Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the vial with the open end down.

-

Apparatus Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The side arm of the Thiele tube is heated gently. The unique shape of the tube ensures uniform heating via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. The temperature will then be raised slightly above the liquid's boiling point, which is indicated by a continuous and rapid stream of bubbles.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The point at which the bubbling stops and liquid is drawn back into the capillary tube is the boiling point.[8] At this temperature, the external atmospheric pressure equals the vapor pressure of the sample.

Caption: Workflow for boiling point determination using a Thiele tube.

Density Determination

Density is a fundamental property that relates a substance's mass to its volume. For liquid hydrocarbons, density can be accurately measured using a pycnometer or a digital density meter. The following protocol outlines the use of a pycnometer, a flask with a precise and known volume.

Methodology:

-

Pycnometer Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 25 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated mark with 3,4,4,5-tetramethylheptane. Ensure no air bubbles are present. Weigh the filled pycnometer (m₂).

-

Temperature Control: The measurement should be conducted at a constant, known temperature (e.g., 20 °C), as density is temperature-dependent. A water bath can be used for this purpose.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V Where:

-

m₁ = mass of the empty pycnometer

-

m₂ = mass of the pycnometer filled with the liquid

-

V = volume of the pycnometer

-

-

Replication: The procedure should be repeated multiple times to ensure precision and accuracy, with the average value reported.

Safety and Handling

As a branched alkane, 3,4,4,5-tetramethylheptane shares safety considerations common to this class of hydrocarbons.

-

Flammability: Alkanes are highly flammable and can be easily ignited by sparks or open flames.[11] All handling should be performed in a well-ventilated area, away from ignition sources.[11] Appropriate fire-extinguishing media, such as CO₂ or dry chemical extinguishers, should be readily available.[11]

-

Health Hazards: Prolonged exposure or inhalation of alkane vapors may cause dizziness or nausea.[11] Direct skin contact can lead to irritation.[11] Therefore, the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11] In case of inhalation, the individual should be moved to fresh air.[11]

-

Environmental Impact: Alkanes can be harmful to aquatic life and are not readily biodegradable.[11][12] Release into waterways or soil must be avoided. Spills should be contained with non-combustible absorbent materials and disposed of according to local environmental regulations.[11]

Conclusion

3,4,4,5-Tetramethylheptane is a C₁₁ branched alkane with distinct physical properties shaped by its unique molecular structure. Its boiling point of 186.6 °C and other characteristics are direct consequences of its highly branched nature, which limits intermolecular forces. The experimental protocols detailed herein provide a framework for the precise and reliable characterization of this and similar compounds. A thorough understanding of these properties, coupled with strict adherence to safety guidelines, is essential for its effective and safe application in research and development.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, February 15). Most appropriate representation of 3,4,4,5-tetramethylheptane. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

-

MATCH Communications in Mathematical and in Computer Chemistry. (n.d.). Boiling Point Models of Alkanes. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,4,5-Tetramethylheptane. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Boiling Point of Alkanes and Alkenes - From Graph Eccentricity. Retrieved from [Link]

-

SlidePlayer. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

TutorChase. (n.d.). What are the safety considerations when handling alkanes? Retrieved from [Link]

-

YouTube. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons. Retrieved from [Link]

-

YouTube. (2022, September 22). Structural formula of 3,4,4,5-tetramethylheptane. Retrieved from [Link]

-

YouTube. (2023, June 19). Write structural formulas of the following compounds : (i) 3,4,4,5-Tetramethylheptane (ii) 2,5-D.... Retrieved from [Link]

-

Filo. (2024, September 25). Write a condensed formular of; 3, 4, 4, 5-tetramethyl heptane. Retrieved from [Link]

-

Brainly.in. (2018, January 16). Write structural formula of 3 4 4 5-tetramethylheptane. Retrieved from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Write a condensed formular of; 3, 4, 4, 5-tetramethyl heptane | Filo [askfilo.com]

- 3. brainly.in [brainly.in]

- 4. 3,4,4,5-Tetramethylheptane | C11H24 | CID 18711270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4,4,5-tetramethylheptane [chemister.ru]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. 3,4,4,5-tetramethylheptane [m.chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. tutorchase.com [tutorchase.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3,4,4,5-Tetramethylheptane

This guide provides a comprehensive overview of 3,4,4,5-tetramethylheptane, a saturated acyclic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development who require detailed information on its chemical identity, properties, synthesis, and handling. This document synthesizes information from established chemical databases and literature to provide a reliable and authoritative resource.

Chemical Identity and Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,4,4,5-tetramethylheptane .[1] This name is derived by identifying the longest continuous carbon chain, which is a seven-carbon chain (heptane), and then numbering it to give the lowest possible locants to the four methyl (CH₃) substituent groups.[2][3]

IUPAC Name Verification

The naming convention follows a logical sequence:

-

Heptane : The parent chain contains seven carbon atoms.[3]

-

Tetramethyl : There are four methyl group substituents.[3]

-

3,4,4,5 : These numbers (locants) indicate the positions of the methyl groups along the heptane chain. Specifically, one methyl group is on carbon 3, two are on carbon 4, and one is on carbon 5.[3]

The structure is confirmed by its various chemical identifiers.

Synonyms and Identifiers

While "3,4,4,5-tetramethylheptane" is the official IUPAC name, the compound may be referenced by other identifiers in various databases and contexts.[1]

| Identifier Type | Value |

| Molecular Formula | C₁₁H₂₄ |

| IUPAC Name | 3,4,4,5-tetramethylheptane |

| CAS Number | 61868-62-0 |

| PubChem CID | 18711270 |

| InChI | InChI=1S/C11H24/c1-7-9(3)11(5,6)10(4)8-2/h9-10H,7-8H2,1-6H3 |

| InChIKey | CXIAIMLBUJNNJR-UHFFFAOYSA-N |

| SMILES | CCC(C)C(C)(C)C(C)CC |

| DSSTox Substance ID | DTXSID60595765 |

Source: PubChem CID 18711270.[1]

Physicochemical Properties

The physical and chemical properties of 3,4,4,5-tetramethylheptane are characteristic of a branched alkane. These properties are critical for predicting its behavior in various experimental conditions, including purification, reaction, and storage.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Empirical Formula | C₁₁H₂₄ | ChemSpider[4] |

| Boiling Point | 186.6 °C | Ferris, S.W. Handbook of Hydrocarbons[4] |

| Physical State | Liquid (at STP) | Inferred from boiling point |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents | General alkane property |

Synthesis and Characterization

Commercially, highly branched alkanes like 3,4,4,5-tetramethylheptane are not commonly available and are typically synthesized for specific research purposes. A plausible and robust synthetic route involves a Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry.

Proposed Synthetic Pathway: Grignard Reaction

A logical approach to constructing the carbon skeleton of 3,4,4,5-tetramethylheptane is the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and catalytic hydrogenation.

Workflow for the Synthesis of 3,4,4,5-Tetramethylheptane

Caption: Proposed synthetic workflow for 3,4,4,5-tetramethylheptane.

Experimental Protocol

Protocol 1: Synthesis via Grignard Reaction and Hydrogenation

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.

-

Nucleophilic Addition: The solution of the Grignard reagent is cooled in an ice bath. 3,3-Dimethyl-2-pentanone, dissolved in anhydrous ether, is added dropwise with stirring. The reaction is allowed to proceed to completion.

-

Aqueous Workup: The reaction mixture is carefully quenched by pouring it over a mixture of ice and a weak acid (e.g., ammonium chloride solution) or dilute strong acid (e.g., H₂SO₄) to protonate the intermediate alkoxide, yielding the tertiary alcohol.

-

Dehydration: The crude tertiary alcohol is heated with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) to induce E1 elimination, producing a mixture of alkene isomers.

-

Purification: The resulting alkene mixture is purified from the reaction byproducts, typically via fractional distillation.

-

Catalytic Hydrogenation: The purified alkene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step reduces the double bond to yield the final saturated alkane.

-

Final Purification: The final product, 3,4,4,5-tetramethylheptane, is isolated from the catalyst and solvent, and purified by fractional distillation to achieve high purity.

Structural Characterization

The identity and purity of the synthesized 3,4,4,5-tetramethylheptane would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure verification.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used to confirm the structure.

-

Infrared (IR) Spectroscopy: Confirms the absence of functional groups such as hydroxyl (-OH) or carbonyl (C=O) from starting materials and the presence of C-H and C-C single bonds characteristic of an alkane.

Applications in Research

Due to its specific and complex structure, 3,4,4,5-tetramethylheptane is not a bulk chemical. Its primary utility lies in specialized research contexts:

-

Reference Compound: It can serve as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of complex hydrocarbon mixtures, such as fuels or environmental samples.

-

Fuel Science: As a highly branched C11 isomer, its combustion properties could be of interest in studies aimed at understanding the relationship between fuel structure and engine performance or emissions.

-

Physical Organic Chemistry: It can be used in studies investigating the effects of steric hindrance on reaction rates or physical properties within a homologous series of alkanes.

Safety and Handling

No specific safety data sheet (SDS) is available for 3,4,4,5-tetramethylheptane. Therefore, its hazard profile must be inferred from related C7-C12 alkanes. The following information is based on the known hazards of compounds like n-heptane.[5][6]

Hazard Identification

-

Flammability: Highly flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[5] Do NOT induce vomiting if ingested.[5]

-

Skin Irritation: Causes skin irritation.[5] Prolonged or repeated contact should be avoided.

-

Neurotoxicity: May cause drowsiness or dizziness upon inhalation of high concentrations of vapor.[5]

-

Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects, similar to other hydrocarbons.[5][6] Avoid release to the environment.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

3,4,4,5-Tetramethylheptane is a well-defined chemical entity whose properties and behavior are consistent with those of other highly branched alkanes. While it lacks widespread commercial applications, its value is found in specialized areas of chemical research, from analytical reference to fundamental studies in physical organic chemistry. Its synthesis, though requiring a multi-step process, is achievable through established organic chemistry methodologies. Safe handling, guided by the principles for flammable and irritant hydrocarbons, is paramount for its use in any research setting.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18711270, 3,4,4,5-Tetramethylheptane. Retrieved from [Link]

-

Zed Chemistry. (2022, September 22). Structural formula of 3,4,4,5-tetramethylheptane. YouTube. Retrieved from [Link]

-

Filo. (2024, September 25). Write a condensed formular of; 3, 4, 4, 5-tetramethyl heptane. Retrieved from [Link]

Sources

- 1. 3,4,4,5-Tetramethylheptane | C11H24 | CID 18711270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Write a condensed formular of; 3, 4, 4, 5-tetramethyl heptane | Filo [askfilo.com]

- 4. 3,4,4,5-tetramethylheptane [chemister.ru]

- 5. itwreagents.com [itwreagents.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 3,4,4,5-Tetramethylheptane via a Grignard-Based Strategy

Executive Summary

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 3,4,4,5-tetramethylheptane, a highly branched aliphatic hydrocarbon. Recognizing the challenges inherent in constructing sterically congested quaternary carbon centers, this document outlines a robust and logical multi-step synthesis. The core strategy hinges on the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol intermediate. This intermediate is subsequently deoxygenated through a dehydration-hydrogenation sequence to yield the target alkane. This approach is favored over classical coupling reactions, such as the Wurtz reaction, due to its superior control and yield for unsymmetrical structures. This document is intended for researchers and organic chemists, providing both the theoretical basis and detailed experimental protocols necessary for successful synthesis and validation.

Introduction and Strategic Overview

The synthesis of complex, highly branched alkanes like 3,4,4,5-tetramethylheptane (C₁₁H₂₄)[1] presents unique challenges in organic chemistry. The construction of specific carbon skeletons, particularly those containing quaternary carbons (a carbon atom bonded to four other carbon atoms), requires careful planning and execution. Such structures are of interest in fundamental studies of hydrocarbon properties, as components in fuel and lubricant research, and as reference standards in analytical chemistry.

Direct coupling methods like the Wurtz reaction are often inefficient for preparing unsymmetrical alkanes, as they typically yield a difficult-to-separate mixture of products.[2][3] Therefore, a more controlled, stepwise approach is necessary. The strategy detailed herein leverages the reliability of Grignard chemistry, a cornerstone of C-C bond formation.[4]

The chosen retrosynthetic pathway involves disconnecting the molecule at the C4-C5 bond. This leads to two key synthons: a sec-butyl nucleophile, accessible via a Grignard reagent, and a tert-butyl methyl ketone electrophile. This approach is advantageous as it builds the sterically hindered core of the molecule through a reliable carbonyl addition, which is then followed by a standard deoxygenation procedure.[5]

Retrosynthetic Analysis and Workflow

The proposed synthesis is a three-stage process:

-

Formation of a Tertiary Alcohol: Nucleophilic addition of sec-butylmagnesium bromide to 3,3-dimethyl-2-butanone (pinacolone).

-

Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to form a mixture of alkene isomers.

-

Hydrogenation: Catalytic reduction of the carbon-carbon double bond to yield the final saturated alkane.

This workflow is designed to maximize yield and purity by using well-established and high-yielding reaction classes.

Detailed Experimental Protocols

Part 1: Synthesis of 3,4,4,5-Tetramethyl-3-heptanol via Grignard Reaction

The critical C-C bond formation is achieved by reacting a Grignard reagent, prepared from 2-bromobutane, with the sterically hindered ketone, pinacolone. Grignard reactions are highly sensitive to protic solvents; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[6][7]

Protocol 1.1: Preparation of sec-Butylmagnesium Bromide

-

Assemble a three-neck round-bottom flask equipped with a reflux condenser (fitted with a CaCl₂ drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool.

-

Place magnesium turnings into the flask.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add a small portion (approx. 5-10%) of the 2-bromobutane solution to the magnesium. The reaction is initiated by the appearance of turbidity and gentle refluxing. If the reaction does not start, a small crystal of iodine can be added as an activator.

-

Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey-brown solution is used directly in the next step.

Protocol 1.2: Reaction with 3,3-Dimethyl-2-butanone (Pinacolone)

-

Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. A vigorous reaction should be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl). This quenches the reaction and hydrolyzes the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tertiary alcohol. Purify by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (Mass/Vol) |

| Magnesium Turnings | 24.31 | 1.1 | 1.74 | (Calculated) |

| 2-Bromobutane | 137.02 | 1.0 | 1.255 | (Basis of calculation) |

| 3,3-Dimethyl-2-butanone | 100.16 | 1.0 | 0.812 | (Calculated) |

| Anhydrous Diethyl Ether | 74.12 | Solvent | 0.713 | Sufficient Volume |

Part 2: Deoxygenation of 3,4,4,5-Tetramethyl-3-heptanol

The tertiary alcohol is converted to the final alkane in a two-step sequence. First, acid-catalyzed dehydration yields a mixture of alkenes. Second, catalytic hydrogenation saturates the double bond.[5]

Protocol 2.1: Dehydration to Alkene Mixture

-

Place the purified 3,4,4,5-tetramethyl-3-heptanol and a catalytic amount of 85% phosphoric acid (H₃PO₄) or concentrated sulfuric acid (H₂SO₄) in a round-bottom flask equipped for simple distillation.

-

Heat the mixture gently. The lower-boiling alkene products will distill as they are formed, driving the equilibrium forward.

-

Collect the distillate, which will consist of the alkene and water.

-

Wash the distillate with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid, then with water.

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂) and purify by fractional distillation to isolate the alkene mixture.

Protocol 2.2: Hydrogenation to 3,4,4,5-Tetramethylheptane

-

Dissolve the purified alkene mixture in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount (typically 5-10% by weight) of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a Parr hydrogenation apparatus or by bubbling hydrogen gas through the solution using a balloon.

-

Stir the reaction vigorously until hydrogen uptake ceases (monitored by a pressure gauge or cessation of bubbling).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

-

Remove the solvent from the filtrate via rotary evaporation.

-

The resulting crude product can be purified by fractional distillation to yield pure 3,4,4,5-tetramethylheptane.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (156.31 g/mol ) and fragmentation pattern, and to assess purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and proton environments, which will be complex due to the high degree of branching.

-

Infrared (IR) Spectroscopy: To confirm the absence of O-H (from alcohol) and C=C (from alkene) stretches in the final product.

Discussion of Alternative Synthetic Routes

While the Grignard-based approach is robust, it is instructive to consider alternatives to appreciate the strategic choices made. The Wurtz Reaction , which couples two alkyl halides using sodium metal, is a classical method for forming alkanes.[8] However, for an unsymmetrical target like 3,4,4,5-tetramethylheptane, a cross-coupling between two different alkyl halides (e.g., 3-chloro-2,2-dimethylbutane and 3-chloropentane) would be required. This approach is rarely used in modern synthesis because it produces a statistical mixture of three different alkanes (two symmetrical and one unsymmetrical product), which are often difficult to separate due to similar boiling points.[2][9]

Conclusion

The synthesis of 3,4,4,5-tetramethylheptane is effectively achieved through a logical, multi-step sequence centered on a Grignard reaction to construct the core carbon framework. The subsequent dehydration and hydrogenation steps are standard, high-yielding transformations that complete the synthesis. This method provides a clear and controllable pathway that circumvents the selectivity issues associated with older coupling methods, making it a superior strategy for obtaining the pure, highly branched target molecule for research and development applications.

References

-

Synthesis of H-branch alkanes - PEARL - Plymouth Electronic Archive and Research Library. (2014). PEARL. [Link]

-

Alkane synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

How Decane Catalyzes Cross-Coupling Reactions in Organic Synthesis. Patsnap Eureka. [Link]

-

WURTZ Reaction & COREY_HOUSE Synthesis: Preparation of Alkanes from coupling of Alkyl Halides. YouTube. [Link]

-

Alkyne Reactions: Coupling, Polymerisation, Examples. StudySmarter. [Link]

-

Formation of Alkanes and Arenes by Coupling Reactions: A Guide to Functional Group Preparations. ResearchGate. [Link]

-

3,4,4,5-Tetramethylheptane. PubChem. [Link]

-

3-Ethyl-3,4,4,5-tetramethylheptane. PubChem. [Link]

-

Wurtz reaction - Wikipedia. Wikipedia. [Link]

-

Wurtz reaction - Wikipedia. Wikipedia. [Link]

-

An introduction to Grignard reagents. Chemguide. [Link]

-

Heptane, 3,4,5-trimethyl-. NIST WebBook. [Link]

-

Wurtz Reaction. J&K Scientific LLC. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Wurtz Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. 3,4,4,5-Tetramethylheptane | C11H24 | CID 18711270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Wurtz Reaction [organic-chemistry.org]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 9. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

An In-Depth Guide to the Spectroscopic Data of 3,4,4,5-Tetramethylheptane

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,4,4,5-tetramethylheptane (C₁₁H₂₄), a highly branched alkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein serve as a foundational approach for the structural elucidation of complex saturated hydrocarbons.

Introduction: The Challenge of a Complex Alkane

3,4,4,5-Tetramethylheptane is a saturated acyclic hydrocarbon with a molecular weight of 156.31 g/mol . Its structure, characterized by a quaternary carbon and multiple adjacent chiral centers, presents a fascinating case for spectroscopic analysis. While simple alkanes yield straightforward spectra, the high degree of branching in this molecule leads to significant spectral complexity, particularly in NMR, and predictable, stability-driven outcomes in mass spectrometry. Understanding these nuances is critical for unambiguous structural confirmation.

This guide will systematically predict and interpret the key features of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 3,4,4,5-tetramethylheptane, providing the causal logic behind each prediction and outlining the standard experimental protocols for data acquisition.

Molecular Structure and Symmetry Analysis

A thorough analysis begins with the molecule's structure. Identifying the unique (chemically non-equivalent) carbon and proton environments is the cornerstone of predicting NMR spectra.

Caption: Structure of 3,4,4,5-Tetramethylheptane with atom numbering.

Due to the presence of multiple stereocenters (C3 and C5) and a quaternary carbon (C4), the molecule lacks simple symmetry. This leads to a large number of distinct signals in its NMR spectra. The two methyl groups on the quaternary C4 are diastereotopic and thus chemically non-equivalent. Similarly, the protons within each CH₂ group are also diastereotopic. This complexity underscores the need for careful spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

For alkanes, proton signals typically appear in the upfield region of the spectrum (δ 0.7–1.8 ppm).[1] The chemical shift is influenced by steric effects and the degree of substitution on adjacent carbons.[2][3] The high degree of branching in 3,4,4,5-tetramethylheptane will result in a complex, overlapping spectrum.

Predicted ¹H NMR Data

| Assigned Protons | Environment | Predicted Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H1, H7 | Primary (CH₃) | ~0.8-0.9 | Triplet (t) | 6H |

| H3', H5' | Primary (CH₃) | ~0.8-1.0 | Doublet (d) | 6H |

| H4', H4'' | Primary (CH₃) | ~0.9-1.1 | Singlet (s) | 6H |

| H2, H6 | Secondary (CH₂) | ~1.1-1.4 | Multiplet (m) | 4H |

| H3, H5 | Tertiary (CH) | ~1.5-1.8 | Multiplet (m) | 2H |

Causality of Predictions:

-

Chemical Shifts: All protons are on sp³-hybridized carbons, placing their signals in the characteristic alkane region.[1] Tertiary CH protons (H3, H5) are generally the most deshielded and appear furthest downfield.[1] The methyl groups (H1, H3', H4', H5', H7) will be in the most upfield region.

-

Integration: The relative areas under the peaks directly correspond to the number of protons generating the signal.

-

Splitting (Multiplicity): The singlets for the C4-methyl groups arise because the adjacent C4 has no protons. The terminal methyls (H1, H7) are split into triplets by their neighboring CH₂ groups. The methyls on C3 and C5 are split into doublets by the single adjacent CH proton. The CH and CH₂ signals will be complex multiplets due to splitting from multiple, non-equivalent neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. Given the lack of symmetry, all 11 carbons in 3,4,4,5-tetramethylheptane are expected to be chemically distinct, resulting in 11 unique signals. Alkane carbons typically resonate in the δ 0-60 ppm range.[4]

Predicted ¹³C NMR Data

| Assigned Carbon | Environment | Predicted Shift (δ ppm) |

|---|---|---|

| C1, C7 | Primary (CH₃) | ~10-15 |

| C3', C5' | Primary (CH₃) | ~15-20 |

| C4', C4'' | Primary (CH₃) | ~25-30 |

| C2, C6 | Secondary (CH₂) | ~25-35 |

| C3, C5 | Tertiary (CH) | ~35-45 |

| C4 | Quaternary (C) | ~40-50 |

Causality of Predictions:

-

Chemical Shifts: The chemical shift of a carbon is influenced by the number of other carbons it is attached to (the alpha-effect) and by steric crowding (the gamma-effect). Quaternary carbons are typically the most downfield, followed by tertiary, secondary, and primary carbons.[4] The significant branching and steric hindrance around C4 will likely push its chemical shift, and those of its neighbors, further downfield than in a linear alkane.

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.

-

Sample Preparation: Accurately weigh 5-20 mg of 3,4,4,5-tetramethylheptane for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[5] The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and is used by the spectrometer to lock the magnetic field frequency.[6]

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

Instrumentation:

-

Insert the sample into the spectrometer's probe.

-

Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.[5]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[5]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

-

Data Acquisition: Standard pulse sequences are used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum into single lines for each carbon.

-

Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

Caption: Standard workflow for NMR spectroscopy analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like 3,4,4,5-tetramethylheptane, the spectrum is expected to be relatively simple, dominated by C-H bond vibrations.[8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2960-2850 | C-H Stretch (sp³ C-H) | Strong |

| 1470-1450 | C-H Bend (CH₂ Scissoring) | Medium |

| 1385-1375 | C-H Bend (CH₃ Symmetric Bend) | Medium |

Causality of Predictions:

-

C-H Stretching: The most prominent feature in the IR spectrum of any alkane is the strong absorption in the 2850-2960 cm⁻¹ region, which arises from the stretching vibrations of the carbon-hydrogen bonds.[9][10]

-

C-H Bending: The bending (deformation) vibrations of CH₂ and CH₃ groups appear at lower frequencies, typically around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[9]

-

Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. While complex, it is unique to the molecule. C-C stretching vibrations occur here but are typically weak and of little diagnostic value for alkanes.[8]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like 3,4,4,5-tetramethylheptane, the "neat" film method is most direct.

-

Sample Application: A single drop of the pure liquid is placed on the surface of one polished salt (NaCl or KBr) plate.[11]

-

Film Formation: A second salt plate is carefully placed on top, allowing the liquid to spread into a thin, uniform film between the plates.

-

Data Acquisition: The "sandwich" of plates is placed in the spectrometer's sample holder. A background spectrum (of air) is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[12][13]

-

Cleaning: After analysis, the salt plates are cleaned thoroughly with a dry solvent like acetone and returned to a desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation.[14][15]

Predicted Mass Spectrum (Electron Ionization)

For highly branched alkanes, fragmentation is dictated by the formation of the most stable carbocations.[16][17] Cleavage occurs preferentially at the most substituted carbon atoms.

-

Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z 156 . However, due to the high degree of branching and the stability of the resulting fragments, this peak is expected to be very weak or entirely absent .[16][18]

-

Key Fragmentation Pathways: The C4 quaternary carbon is the logical site for initial fragmentation. The loss of the largest alkyl groups is generally favored.[17]

Caption: Predicted major fragmentation pathways for 3,4,4,5-tetramethylheptane.

Predicted Major Fragments

| m/z | Proposed Fragment Ion | Origin | Predicted Abundance |

|---|---|---|---|

| 113 | [C₈H₁₇]⁺ | M⁺ - C₃H₇ (propyl radical) | Medium |

| 99 | [C₇H₁₅]⁺ | M⁺ - C₄H₉ (butyl radical) | Medium |

| 71 | [C₅H₁₁]⁺ | M⁺ - C₆H₁₃ (hexyl radical) | High (Potential Base Peak) |

| 57 | [C₄H₉]⁺ | M⁺ - C₇H₁₅ (heptyl radical) | High |

| 43 | [C₃H₇]⁺ | Secondary fragmentation | Medium |

Causality of Predictions:

-

The fragmentation of branched alkanes is driven by the formation of stable tertiary carbocations.[16] Cleavage of the C4-C5 bond results in a highly stable tertiary carbocation at m/z 71 ([C₅H₁₁]⁺), which is a strong candidate for the base peak (the most abundant ion).

-

Cleavage of the C3-C4 bond can lead to a fragment at m/z 113. Subsequent rearrangements and losses are common.[18]

-

The presence of peaks at m/z 57 and 43 is characteristic of alkane fragmentation patterns.[19]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the instrument, often via Gas Chromatography (GC-MS) for purification, where it is vaporized under high vacuum.[20][21]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[14][22] This impact ejects an electron from the molecule, forming a high-energy molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to rapidly fragment into smaller, positively charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Conclusion: An Integrated Spectroscopic Approach

The structural elucidation of a complex molecule like 3,4,4,5-tetramethylheptane relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. IR spectroscopy confirms the alkane nature of the compound. Mass spectrometry establishes the molecular weight and reveals key structural motifs through predictable fragmentation. Finally, ¹H and ¹³C NMR provide the definitive map of the C-H framework. By correlating the data from all three techniques, a scientist can build a self-validating case for the molecule's precise structure, turning predicted data into confirmed chemical identity.

References

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

-

Western University. (n.d.). Liquid NMR Services. Retrieved from [Link]

-

Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Unknown. (n.d.). Branched chain alkanes. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 2. Retrieved from [Link]

-

Fiveable. (n.d.). Mass spectral fragmentation patterns. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15. Retrieved from [Link]

-

The Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Long-Chain Alkane Fragmentation. Retrieved from [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 263. Retrieved from [Link]

-

University College London. (n.d.). Sample preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Michigan State University. (n.d.). FTIR Spectroscopy of an alkanethiol monolayer. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. sites.bu.edu [sites.bu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. whitman.edu [whitman.edu]

- 19. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 20. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 21. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. bitesizebio.com [bitesizebio.com]

Stereoisomers of 3,4,4,5-Tetramethylheptane

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism, the subtle yet profound difference in the three-dimensional arrangement of atoms within molecules, holds immense significance across the chemical and pharmaceutical sciences. Molecules that are stereoisomers of one another can exhibit remarkably different biological activities, toxicological profiles, and physical properties. This guide provides a comprehensive technical overview of the stereoisomers of 3,4,4,5-tetramethylheptane, a branched alkane, serving as a model system to illustrate the principles of stereochemistry. We will delve into the identification of chiral centers, the enumeration of possible stereoisomers, and the application of the Cahn-Ingold-Prelog (CIP) nomenclature rules. Furthermore, this guide will present a hypothetical, yet plausible, framework for the stereoselective synthesis, chromatographic separation, and spectroscopic characterization of these stereoisomers. The methodologies and principles discussed herein are broadly applicable to the study of chiral molecules in research and drug development, underscoring the critical importance of stereochemical considerations in modern science.

The Foundation: Understanding Stereoisomerism

In the realm of organic chemistry, isomerism describes the phenomenon where different compounds share the same molecular formula. A particularly fascinating subset of isomerism is stereoisomerism, where isomers have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of these atoms.[1] Such differences can lead to vastly different pharmacological and toxicological profiles in drug candidates, making the study of stereoisomers a cornerstone of modern drug discovery and development.[2][3][4][5][6]

The two main classes of stereoisomers are enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, much like a pair of human hands. They possess identical physical properties, such as boiling point and solubility, in an achiral environment. However, they exhibit opposite optical activity, meaning they rotate plane-polarized light in equal but opposite directions.[7][8][9] Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. Consequently, they have different physical and chemical properties.

Molecular Architecture: 3,4,4,5-Tetramethylheptane

3,4,4,5-Tetramethylheptane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[10] Its structure consists of a seven-carbon heptane backbone with four methyl group substituents. To understand its stereochemistry, we must first identify its chiral centers. A chiral center is typically a carbon atom bonded to four different groups.

Upon examination of the structure of 3,4,4,5-tetramethylheptane, we can identify two chiral centers:

-

Carbon-3 (C3): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and a complex substituent at C4.

-

Carbon-5 (C5): This carbon is bonded to a hydrogen atom, a methyl group, an ethyl group, and the same complex substituent at C4.

The carbon at position 4 (C4) is a quaternary carbon, bonded to two methyl groups and the C3 and C5 carbons of the main chain. Since it is bonded to two identical methyl groups, it is not a chiral center.

With two chiral centers, the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For 3,4,4,5-tetramethylheptane, this equates to 2² = 4 possible stereoisomers. These four stereoisomers will consist of two pairs of enantiomers.

Caption: Molecular graph of 3,4,4,5-tetramethylheptane with chiral centers (C*) highlighted in red.

A Universal Language: The Cahn-Ingold-Prelog (CIP) Nomenclature

To unambiguously describe the three-dimensional arrangement of atoms at a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[10][11][12][13][14] This system assigns a priority to each of the four groups attached to the chiral center based on atomic number. The group with the highest atomic number receives the highest priority. If there is a tie, the atoms at the next position in the chain are compared until a point of difference is found.

Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. If this direction is clockwise, the configuration is assigned as 'R' (from the Latin rectus, meaning right). If the direction is counter-clockwise, the configuration is 'S' (from the Latin sinister, meaning left).

For 3,4,4,5-tetramethylheptane, the four possible stereoisomers can be designated as:

| Stereoisomer | Configuration at C3 | Configuration at C5 | Relationship |

| 1 | R | R | Enantiomer of (3S, 5S) |

| 2 | S | S | Enantiomer of (3R, 5R) |

| 3 | R | S | Enantiomer of (3S, 5R) |

| 4 | S | R | Enantiomer of (3R, 5S) |

Crafting Chirality: A Hypothetical Stereoselective Synthesis

The synthesis of a single stereoisomer of a chiral molecule requires a stereoselective approach. While a specific synthesis for (3R, 5R)-3,4,4,5-tetramethylheptane has not been reported, a plausible route can be devised based on established methodologies for the enantioselective synthesis of branched alkanes.[15][16][17][18][19]

This hypothetical synthesis utilizes a chiral auxiliary to control the stereochemistry of a key carbon-carbon bond-forming reaction.

Caption: Hypothetical workflow for the stereoselective synthesis of a single stereoisomer.

Experimental Protocol (Hypothetical)

Objective: To synthesize (3R, 5R)-3,4,4,5-tetramethylheptane.

Step 1: Diastereoselective Aldol Addition

-

To a solution of (R)-2-methylbutanal (1.0 eq) in dry THF at -78 °C, add a solution of the lithium enolate of 3-pentanone (1.2 eq).

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography.

Step 2: Oxidation to the Ketone

-

To a solution of the chiral alcohol (1.0 eq) in dichloromethane, add Dess-Martin periodinane (1.5 eq).

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.

Step 3: Wittig Reaction

-

Prepare the Wittig reagent from ethyltriphenylphosphonium bromide and n-butyllithium in dry THF.

-

Add a solution of the chiral ketone (1.0 eq) in THF to the ylide at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with water and extract with pentane.

-

Purify the resulting alkene by column chromatography.

Step 4: Hydrogenation

-

Dissolve the alkene (1.0 eq) in ethanol in a Parr hydrogenation apparatus.

-

Add a catalytic amount of Pd/C (10 mol%).

-

Pressurize the vessel with H₂ (50 psi) and shake for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the final product, (3R, 5R)-3,4,4,5-tetramethylheptane.

Isolating the Isomers: Chiral Chromatography

The separation of stereoisomers is a significant challenge due to their similar physical properties. Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[20][21][22][23][24][25][26] The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

For volatile compounds like 3,4,4,5-tetramethylheptane, chiral gas chromatography (GC) is a suitable method.

Caption: Workflow for the chiral gas chromatographic separation of stereoisomers.

Hypothetical Chiral GC Protocol

Objective: To separate the four stereoisomers of 3,4,4,5-tetramethylheptane.

-

Instrument: Gas Chromatograph with Flame Ionization Detector (FID)

-

Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm film thickness)

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 min

-

Ramp: 2 °C/min to 120 °C

-

Hold at 120 °C for 5 min

-

-

Injection Volume: 1 µL (1% solution in hexane)

-

Split Ratio: 50:1

Unveiling the Structure: Spectroscopic and Physical Characterization

Once separated, the individual stereoisomers must be characterized to confirm their identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule.[27][28][29][30] While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit different chemical shifts and coupling constants. The use of chiral solvating agents or chiral derivatizing agents can be employed to differentiate enantiomers by NMR.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound.[7][8][9][31] Enantiomers will rotate light to an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

Simulated Analytical Data

The following table presents hypothetical, yet realistic, analytical data for the four stereoisomers of 3,4,4,5-tetramethylheptane.

| Stereoisomer | Configuration | Hypothetical Retention Time (min) | Hypothetical ¹H NMR (δ for C3-H) | Hypothetical Specific Rotation [α] |

| 1 | (3R, 5R) | 22.5 | 1.85 | +12.5° |

| 2 | (3S, 5S) | 23.1 | 1.85 | -12.5° |

| 3 | (3R, 5S) | 24.8 | 1.92 | +5.2° |

| 4 | (3S, 5R) | 25.4 | 1.92 | -5.2° |

The Broader Impact: Significance in Research and Drug Development

The principles outlined in this guide for 3,4,4,5-tetramethylheptane are directly applicable to the pharmaceutical industry. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity.[2][3][4][5][6] Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. A classic example is the drug thalidomide, where one enantiomer was sedative while the other was teratogenic.[6]

Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount for:

-

Developing safer and more effective drugs: By isolating the eutomer, the therapeutic window can be widened, and adverse effects can be minimized.

-

Understanding drug-receptor interactions: Studying the activity of individual stereoisomers provides valuable insights into the three-dimensional requirements for binding to biological targets.

-

Regulatory compliance: Regulatory agencies worldwide now require detailed information on the stereochemical composition of new drug entities.

Conclusion

The study of the stereoisomers of 3,4,4,5-tetramethylheptane provides a valuable model for understanding the fundamental principles of stereochemistry. From the identification of chiral centers and the application of nomenclature rules to the development of stereoselective synthetic routes and analytical separation methods, the concepts discussed are central to modern chemical and pharmaceutical research. As the demand for more sophisticated and targeted therapeutics continues to grow, a deep understanding of stereoisomerism will remain an indispensable tool for scientists and researchers in the field.

References

-

David Parker. "NMR determination of enantiomeric purity." Chem. Rev. 1991, 91, 1441–1457. [Link]

-

Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of stereochemistry in drug action. PubMed. [Link]

-

PubChem. (n.d.). 3,4,4,5-Tetramethylheptane. PubChem. [Link]

-

OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

-

The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (n.d.). ResearchGate. [Link]

-

Study.com. (n.d.). Cahn Ingold Prelog Priority Rules & Examples | What is Cahn-Ingold-Prelog? Study.com. [Link]

-

DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. (n.d.). SlideShare. [Link]

-

Diaz, D. D., & Martin, V. S. (2000). Enantioselective synthesis of alkyl-branched alkanes. Synthesis Of the stereoisomers of 7,11-dimethylheptadecane and 7-methylheptadecane, components of the pheromone of lambdina species. PubMed. [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

-

AK Lectures. (n.d.). Cahn-Ingold-Prelog Priority System. AK Lectures. [Link]

-

Diaz, D. D., Ramirez, M. A., & Martin, V. S. (2007). Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species. ACS Publications. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-9. [Link]

-

Pharmacological Significance of Stereoisomerism. (n.d.). ResearchGate. [Link]

-

Stereochemistry in Drug Action. (n.d.). PMC. [Link]

-

Michigan State University. (n.d.). Stereoisomers. MSU chemistry. [Link]

-

Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane. (n.d.). American Chemical Society. [Link]

-

Enantioselective Synthesis of Alkyl-Branched Alkanes. Synthesis of the Stereoisomers of 7,11-Dimethylheptadecane and 7-Methylheptadecane, Components of the Pheromone of Lambdina Species. (n.d.). The Journal of Organic Chemistry. [Link]

-

Effects of Stereoisomers on Drug Activity. (2021). ResearchGate. [Link]

-

IUPAC. (1976). RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. Pure and Applied Chemistry. [Link]

-

DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. (n.d.). NIH. [Link]

-

Chemistry LibreTexts. (2019). 4.10: Physical Properties of Stereoisomers. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Optical rotation. Wikipedia. [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

-

SparkNotes. (n.d.). Organic Chemistry: Stereoisomers: Optical Activity. SparkNotes. [Link]

-

Saskoer.ca. (n.d.). 4.5. Adding Stereochemical Information to IUPAC Names. Introduction to Organic Chemistry. [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

AIP Publishing. (2018). Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. Applied Physics Letters. [Link]

-